![molecular formula C23H39NO2 B1237664 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide is an alkylbenzene.
Applications De Recherche Scientifique
Antioxidant Activities
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide, due to its structural similarity with hydroxycinnamates like caffeic acid, may exhibit antioxidant properties. Hydroxycinnamates are known to render antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. They are abundant in various food groups and contribute to the antioxidant capacity of cereals, legumes, oilseeds, fruits, vegetables, and beverages (Shahidi & Chandrasekara, 2010).
Drug Development and Therapeutic Applications
The phenylpropanoid framework, which is closely related to the chemical structure of this compound, is considered valuable for drug discovery programs. Caffeic acid, which shares structural similarity, has been extensively studied for its broad spectrum of biological activities and potential therapeutic applications. The scaffold has been used for developing new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. Its application extends to the cosmetic industry as well, due to its stabilizing properties (Silva, Oliveira, & Borges, 2014).
Targeted Drug Delivery in Cancer Therapy
The compound, due to its structural resemblance to HPMA copolymer-cyclic RGD conjugates, could be speculated to have potential in targeted drug delivery, particularly in cancer therapy. HPMA copolymer-RGD conjugates have shown increased tumor accumulation and decreased uptake in non-target organs like the liver and spleen. They have been used in the targeted delivery of radiotherapeutic agents and drugs like geldanamycin derivative, showing promise in tumor size reduction and increased tumor concentration of the free drug in preclinical models (Pike & Ghandehari, 2010).
Propriétés
Formule moléculaire |
C23H39NO2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m0/s1 |
Clé InChI |
YLAZEWZHIRBZDA-REWPJTCUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




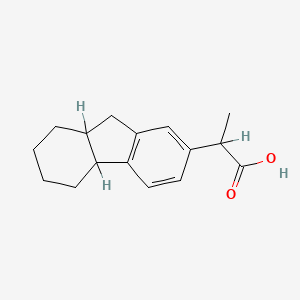
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
![N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide](/img/structure/B1237585.png)
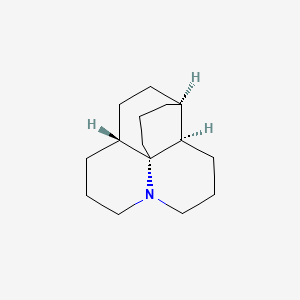

![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
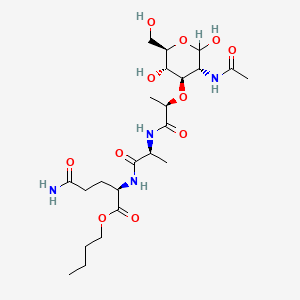
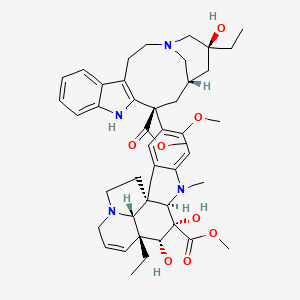

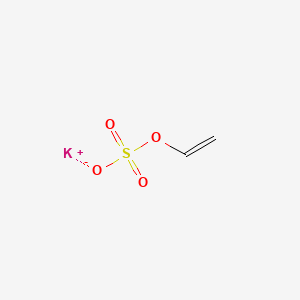
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
